2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide
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Overview
Description
2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to a benzamide core, along with a morpholino and pyrimidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors under specific conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the synthesized pyrimidine derivative with a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine-5-boronic acid: A related compound with a pyrimidine ring and methoxy group.
N-(2-morpholinoethyl)benzamide: A benzamide derivative with a morpholino group.
2,3-Dimethoxybenzamide: A benzamide compound with two methoxy groups.
Uniqueness
2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-5-3-2-4-13(14)15(21)19-12-10-17-16(18-11-12)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
InChI Key |
JEGQAOUTKRAOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
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